molecular formula C5H8N4O B14482206 N-[(1H-Imidazol-5-yl)methyl]urea CAS No. 66247-85-6

N-[(1H-Imidazol-5-yl)methyl]urea

Cat. No.: B14482206
CAS No.: 66247-85-6
M. Wt: 140.14 g/mol
InChI Key: UIJUCRDFUSFUNW-UHFFFAOYSA-N
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Description

N-[(1H-Imidazol-5-yl)methyl]urea is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-Imidazol-5-yl)methyl]urea typically involves the reaction of imidazole derivatives with urea. One common method is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions . Another approach involves the reaction of imidazole with isocyanates or carbamates under appropriate conditions .

Industrial Production Methods

Industrial production of imidazole derivatives often employs large-scale synthesis techniques, such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia . This method is advantageous due to its scalability and efficiency in producing imidazole derivatives.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-Imidazol-5-yl)methyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(1H-Imidazol-5-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1H-Imidazol-5-yl)methyl]urea is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

N-[(1H-Imidazol-5-yl)methyl]urea is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of imidazole derivatives with urea or isocyanates. The general synthetic pathway can be summarized as follows:

  • Starting Materials : Imidazole and urea.
  • Reaction Conditions : The reaction is usually conducted in a solvent such as DMF (N,N-Dimethylformamide) under controlled temperature.
  • Product Isolation : The product is purified through recrystallization or chromatography.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that derivatives of imidazole, including this compound, can inhibit the growth of various bacterial strains, notably:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.03–0.06 μg/mL
This compoundHelicobacter pylori0.25–1 μg/mL

These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains like MRSA .

Anti-Urease Activity

The compound has also been investigated for its ability to inhibit urease, an enzyme critical for the survival of Helicobacter pylori. Inhibition of urease can lead to decreased colonization of this pathogen in gastric mucosa. The IC50 values for various imidazole derivatives indicate that this compound has competitive inhibition characteristics:

CompoundIC50 (μM)Comparison
This compound2.94 ± 0.058-fold more potent than thiourea

This competitive inhibition suggests that the compound binds effectively to the active site of urease, blocking its activity and potentially leading to therapeutic effects against H. pylori infections .

Induction of Apoptosis

Research indicates that this compound may induce apoptosis in cancer cell lines. For instance, treatment with the compound resulted in increased percentages of early and late apoptotic cells in specific tumor models:

Concentration (IC50)Early Apoptosis (%)Late Apoptosis (%)
IC5010.2%-
2 × IC5017.2%-

These results highlight the potential use of this compound in cancer therapy by promoting programmed cell death in malignant cells .

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of various imidazole derivatives, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition against S. aureus and E. coli, suggesting broad-spectrum antimicrobial activity.

Case Study 2: Urease Inhibition in Clinical Isolates

A clinical study focused on the efficacy of this compound against clinical isolates of H. pylori. The compound showed promising results in reducing urease activity, indicating its potential role as a therapeutic agent in treating gastric infections.

Properties

CAS No.

66247-85-6

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

1H-imidazol-5-ylmethylurea

InChI

InChI=1S/C5H8N4O/c6-5(10)8-2-4-1-7-3-9-4/h1,3H,2H2,(H,7,9)(H3,6,8,10)

InChI Key

UIJUCRDFUSFUNW-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CNC(=O)N

Origin of Product

United States

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